Methyl 3,4-dichloro-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.02 g/mol. It is a powerful building block in the synthesis of novel compounds and is widely used in various chemical reactions.
Preparation Methods
The synthesis of Methyl 3,4-dichloro-2-fluorobenzoate typically involves the esterification of 3,4-dichloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3,4-dichloro-2-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3,4-dichloro-2-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of novel organic compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,4-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the activity of the enzyme and the overall metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3,4-dichloro-2-fluorobenzoate can be compared with other similar compounds such as:
Methyl 2-fluorobenzoate: An ortho-halogen-substituted methyl benzoate ester used in similar applications.
Methyl 2,3-dichloro-4-fluorobenzoate: Another halogen-substituted methyl benzoate with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
methyl 3,4-dichloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBGATOVCFIEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.